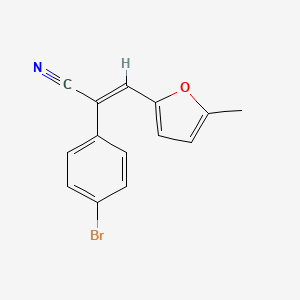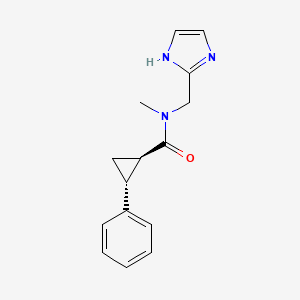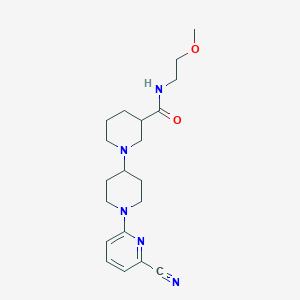![molecular formula C19H22N2O4 B5384385 N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide](/img/structure/B5384385.png)
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a Schiff base linkage, which is a functional group characterized by a nitrogen double-bonded to a carbon atom. The presence of the 2,4-dimethoxyphenyl and 4-ethoxybenzamide groups contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-ethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial RNA polymerase by binding to the enzyme’s switch region. This binding interferes with the synthesis of RNA, ultimately leading to the inhibition of bacterial growth . The exact molecular pathways involved in its cytotoxic effects against cancer cells are still under investigation, but it is believed to induce apoptosis through the disruption of cellular processes.
Comparison with Similar Compounds
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide can be compared to other Schiff base compounds and derivatives of 2,4-dimethoxyphenyl and 4-ethoxybenzamide. Some similar compounds include:
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dinitrobenzamide:
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and have shown potent antimicrobial activity by inhibiting bacterial RNA polymerase.
2-(3,4-Dimethoxyphenyl)ethylamine derivatives: These derivatives have been explored for their antiulcer activity and other pharmacological properties.
Properties
IUPAC Name |
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-25-15-8-6-14(7-9-15)19(22)21-20-13(2)17-11-10-16(23-3)12-18(17)24-4/h6-12H,5H2,1-4H3,(H,21,22)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCGNLMQZQFOQP-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-3-{[4-(4-pyridinylmethyl)phenyl]amino}-1-propanone](/img/structure/B5384302.png)


![N-[(1-isobutylpyrrolidin-3-yl)methyl]-N,3-dimethylbut-2-enamide](/img/structure/B5384323.png)
![3-isopropyl-6-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5384335.png)

![ethyl (2Z)-5-(2-chlorophenyl)-2-[(3,4-diethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5384344.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B5384345.png)
![4-[(2-chlorophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B5384348.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5384355.png)
![6-[(2,4-dimethoxyphenyl)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5384364.png)
![N-(1-cyclopropylethyl)-7-(pyridin-3-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5384366.png)

![3-methyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5384384.png)
